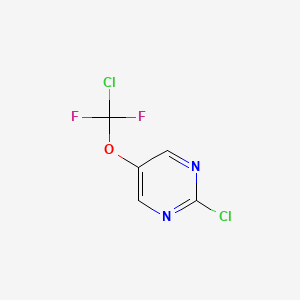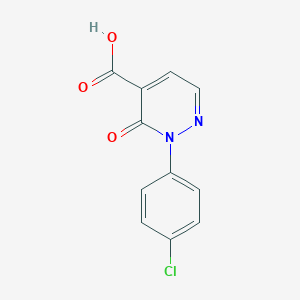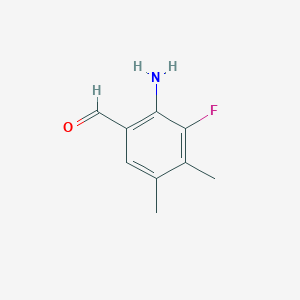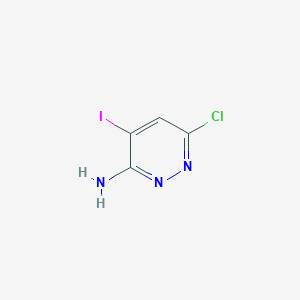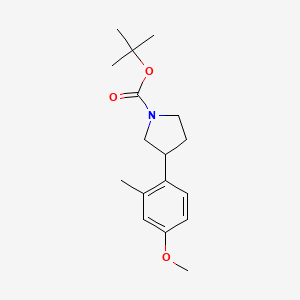
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound also contains a methoxy and a methyl group on the phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and pyrrolidine.
Formation of the Intermediate: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using tert-butoxycarbonyl (Boc) anhydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce different substituents on the pyrrolidine ring.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine depends on its specific applicationThe Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
1-Boc-3-phenylpyrrolidine: Lacks both the methoxy and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-methoxy-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-10-14(20-5)6-7-15(12)13-8-9-18(11-13)16(19)21-17(2,3)4/h6-7,10,13H,8-9,11H2,1-5H3 |
Clé InChI |
LUVDNEGYMKFIPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


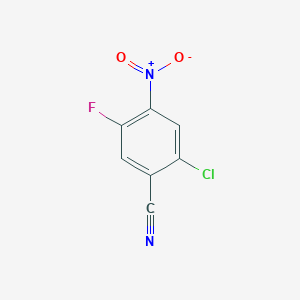

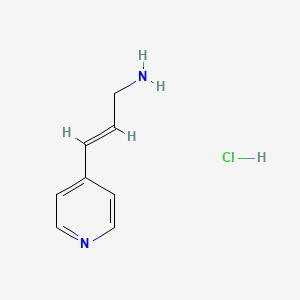
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)

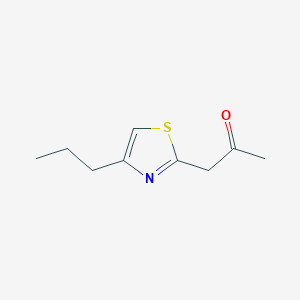
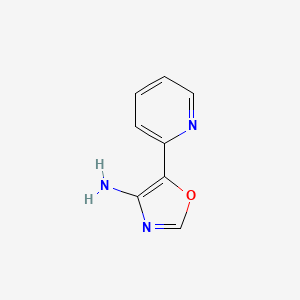
![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)
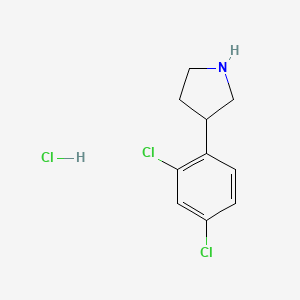
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
